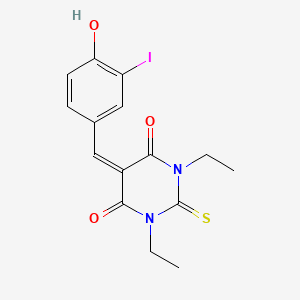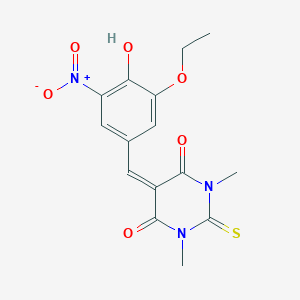
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
The mechanism of action of N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of various signaling pathways and enzymes. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been found to inhibit the activity of PKC and MAPK, which are both involved in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been found to induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its ability to modulate various signaling pathways and enzymes, making it a useful tool for investigating the role of these pathways in various biological processes. However, one limitation of using N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many possible future directions for research involving N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One potential direction is the investigation of its potential as an anticancer agent, either alone or in combination with other compounds. Another potential direction is the investigation of its role in regulating other cellular processes, such as autophagy and inflammation. Additionally, further studies may be needed to fully understand the mechanism of action of N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its potential limitations in various applications.
合成方法
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-methyl-3-nitrobenzaldehyde with 3-(3,4,5-trimethoxyphenyl)acrylic acid followed by reduction with sodium borohydride. Other methods involve the use of different starting materials and reagents, such as the reaction of 2-methyl-3-nitroaniline with 3-(3,4,5-trimethoxyphenyl)acryloyl chloride.
科学研究应用
N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used in a wide range of scientific research applications, including studies on the role of various enzymes and signaling pathways in biological processes. For example, N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used to investigate the activity of protein kinase C (PKC) and its role in regulating cellular processes such as proliferation and differentiation. N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been used to study the role of the mitogen-activated protein kinase (MAPK) pathway in various cellular processes, including cell cycle progression and apoptosis.
属性
IUPAC Name |
(E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-12-14(6-5-7-15(12)21(23)24)20-18(22)9-8-13-10-16(25-2)19(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,20,22)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTJXEQWANTPQJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methyl-3-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-imino-2-isobutyl-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915381.png)
![N-{2-[5-(3,4-dichlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5915399.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915414.png)

![4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5915429.png)

![2-chloro-5-[4-(4-ethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915438.png)
![3-methyl-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5915439.png)

![1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915460.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5915476.png)
![1-(4-bromophenyl)-3-[(2-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5915480.png)
![3-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915490.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-5-bromo-2-furamide](/img/structure/B5915498.png)